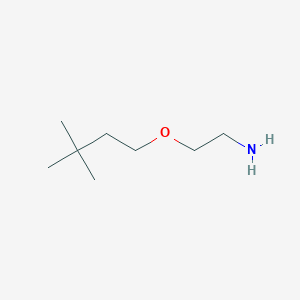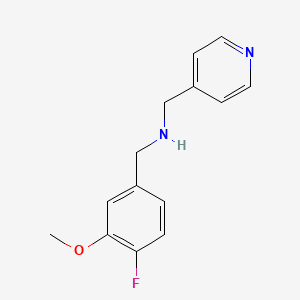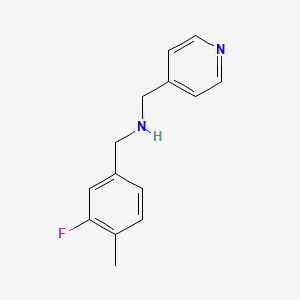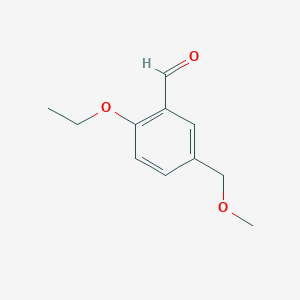![molecular formula C18H20N2 B3163205 N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine CAS No. 883536-13-8](/img/structure/B3163205.png)
N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine
Descripción general
Descripción
N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine, also known as indole-2-carboxylic acid methyl ester, is a molecule with a wide range of potential applications. It is a simple compound that can be synthesized in a laboratory setting, and its biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Indole-2-carboxylic acid methyl ester has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including indoleamines and indole-based derivatives. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer agents and antifungal agents. Additionally, it has been used to study the structure-activity relationships of various compounds, as well as to investigate the mechanisms of action of various drugs.
Mecanismo De Acción
Indole-2-carboxylic acid methyl ester has been found to act as a substrate for several enzymes, including monoamine oxidase and acetylcholinesterase. Monoamine oxidase is an enzyme that catalyzes the oxidation of monoamine neurotransmitters, while acetylcholinesterase is an enzyme that catalyzes the hydrolysis of acetylcholine. Both of these enzymes are involved in the regulation of neurotransmitter levels in the brain, and the presence of N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamineboxylic acid methyl ester has been found to modulate their activity.
Biochemical and Physiological Effects
Indole-2-carboxylic acid methyl ester has been found to have several biochemical and physiological effects. It has been found to act as an inhibitor of monoamine oxidase, which can lead to an increase in the levels of certain neurotransmitters, such as serotonin and dopamine. Additionally, it has been found to act as an agonist of the muscarinic acetylcholine receptors, which can lead to an increase in the levels of acetylcholine in the brain. Finally, it has been found to act as an agonist of the serotonin 5-HT2A receptor, which can lead to an increase in the levels of serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Indole-2-carboxylic acid methyl ester has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively simple compound to synthesize, and it can be readily purified by recrystallization. Additionally, it has been found to be relatively stable, and it can be stored at room temperature for extended periods of time.
One limitation is that it is water-soluble, which can make it difficult to work with in a laboratory setting. Additionally, it can be toxic at high concentrations, so it is important to use appropriate safety measures when handling it. Finally, it can be difficult to accurately measure the levels of the compound in a laboratory setting, so it is important to use appropriate techniques for measuring its concentration.
Direcciones Futuras
Indole-2-carboxylic acid methyl ester has a wide range of potential applications in scientific research, and there are many possible future directions for its use. One possible direction is the development of new drugs that utilize this compound as a substrate or modulator. Additionally, there is potential for further research into the biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of various pharmaceuticals. Finally, there is potential for further research into the structure-activity relationships of this compound, as well as its potential to act as an agonist or antagonist of various receptors.
Propiedades
IUPAC Name |
N-[(1-methylindol-2-yl)methyl]-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-20-17(13-16-9-5-6-10-18(16)20)14-19-12-11-15-7-3-2-4-8-15/h2-10,13,19H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHZNZJTWJMSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3,4-Ethylenedioxyphenyl)azo]-morpholine](/img/structure/B3163132.png)
![N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine](/img/structure/B3163139.png)
![1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine](/img/structure/B3163140.png)



![[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163164.png)
![N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine](/img/structure/B3163179.png)
![[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine](/img/structure/B3163181.png)
![4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163190.png)
![4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163198.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163212.png)
